molecular formula C13H9F2NO2 B1421510 2-(3,5-Difluorobenzoyl)-6-methoxypyridine CAS No. 1187167-30-1

2-(3,5-Difluorobenzoyl)-6-methoxypyridine

Cat. No. B1421510
M. Wt: 249.21 g/mol
InChI Key: VAFXSUWNUBOAIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as “3,5-Difluorobenzoyl chloride” has been documented. For instance, “3,5-Difluorobenzoyl chloride” was used in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiator LY450108 . Another related compound, “2,4-dichloro-3,5-difluorobenzoic acid”, was synthesized from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular structure of “3,5-Difluorobenzoyl chloride” has been analyzed and documented . The molecular formula is C7H3ClF2O, and the monoisotopic mass is 175.984055 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Difluorobenzoyl chloride” have been documented. It is a liquid at 20 degrees Celsius, and it has a refractive index of n20/D 1.5031 (lit.) . The density is 1.423 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Bone Turnover and Osteoporosis Treatment : A compound closely related to 2-(3,5-Difluorobenzoyl)-6-methoxypyridine was identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound demonstrated efficacy in in vivo models of bone turnover and was selected for clinical development for osteoporosis treatment (Hutchinson et al., 2003).

  • Anti-Cancer Drug Metabolism : The metabolism of YH3945, a novel anti-cancer agent containing a structure similar to 2-(3,5-Difluorobenzoyl)-6-methoxypyridine, was studied in rats. This research provided insights into the compound's metabolic pathways, including O-demethylation and hydroxylation, which are crucial for understanding its pharmacokinetics (Lee et al., 2004).

  • Chemoselective Demethylation : A method for the chemoselective demethylation of various methoxypyridine derivatives, including those similar to 2-(3,5-Difluorobenzoyl)-6-methoxypyridine, was developed. This method could be important for synthesizing metabolic substances of certain drugs (Makino et al., 2019).

  • Cytotoxicity Assessment in Cancer Research : Research on a series of 2-methoxypyridine-3-carbonitrile derivatives, related to the compound , evaluated their in vitro cytotoxicity activities against various cancer cell lines. This study is significant for understanding the anticancer potential of such compounds (Al‐Refai et al., 2019).

  • Ligand Scrambling in Medicinal Chemistry : A study investigated the ligand scrambling reaction and oxidation of N-Heterocyclic carbene gold(I) complexes, which include a structure resembling 2-(3,5-Difluorobenzoyl)-6-methoxypyridine. Understanding this mechanism is vital for optimizing these complexes for biomedical applications (Goetzfried et al., 2020).

Safety And Hazards

The safety data sheet for “3,5-Difluorobenzoyl chloride” indicates that it is a dangerous substance. It is classified as a flammable liquid (Category 2), and it can cause severe skin burns and eye damage . It is advised to handle it with appropriate personal protective equipment and to avoid its release into the environment .

properties

IUPAC Name

(3,5-difluorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-9(14)7-10(15)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFXSUWNUBOAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorobenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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